molecular formula C12H15NO5S B194159 法罗培南 CAS No. 106560-14-9

法罗培南

货号 B194159
CAS 编号: 106560-14-9
分子量: 285.32 g/mol
InChI 键: HGGAKXAHAYOLDJ-FHZUQPTBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Faropenem is an orally active beta-lactam antibiotic belonging to the penem group . It is used to treat a variety of infections caused by bacteria, including infections in the ears, nose, throat, urinary tract, skin, and lungs . It should be used with caution in geriatric patients and patients with kidney diseases .


Chemical Reactions Analysis

Faropenem is a substrate for all three β-lactamases, though it is less efficiently hydrolyzed by KPC-2 . Crystallographic analyses on Faropenem-derived complexes reveal the opening of the β-lactam ring with the formation of an imine with KPC-2, VIM-2, and L1 . Stability studies of Faropenem showed that the fusion of β-lactam and thiazolidine rings reduces the intra-ring stress, leading to a lower susceptibility to degradation in dry air and at increased RH .


Physical And Chemical Properties Analysis

Faropenem has a molecular formula of C12H15NO5S and a molecular weight of 285.31 . It is stable against β-lactamase and has a low propensity for bacterial resistance . The kinetic and thermodynamic parameters of degradation of Faropenem were studied using an RP-HPLC method .

科学研究应用

1. Treatment of Enterobacterales Infections

  • Summary of Application: Faropenem is used in the treatment of infections caused by Enterobacterales, a large family of Gram-negative bacteria that includes many of the more familiar pathogens such as Salmonella, Escherichia coli, Yersinia pestis, Klebsiella, and Shigella .
  • Methods of Application: The study involved a scoping review of faropenem and other oral penems on Enterobacterales infection treatment and evaluated evidence for faropenem resistance and cross-resistance to carbapenems .
  • Results or Outcomes: The study found limited evidence describing faropenem to treat infectious disease; only four randomized clinical trials were identified. Faropenem dosing regimens varied broadly within and between indications .

2. Counteracting Resistant Pathogens and Infectious Diseases

  • Summary of Application: Faropenem is an orally administered penem antibiotic with a broad-spectrum activity against many Gram-positive and Gram-negative aerobes, and anaerobes .
  • Methods of Application: The study aimed to present the pharmacology of Faropenem .
  • Results or Outcomes: Faropenem is effective in the treatment of uncomplicated cystitis and is a potential solution to combat the emergence of resistance among respiratory tract pathogens .

3. Treatment of Respiratory Pathogens

  • Summary of Application: Faropenem has shown efficacy against respiratory pathogens such as S. pneumoniae, H. influenzae, and M. catarrhalis .
  • Methods of Application: Faropenem is being developed as an oral therapy .
  • Results or Outcomes: There is a growing interest in its efficacy against respiratory pathogens .

4. Management of Bacterial Infections

  • Summary of Application: Faropenem plays an important role in the management of bacterial infections in pediatric patients .
  • Methods of Application: Faropenem oral dry syrup is available for the treatment of a wide range of pediatric infections, including upper respiratory tract infections, urinary tract infections, dermatological infections, and bacterial periodontal infections in children .
  • Results or Outcomes: After promising outcomes in-vitro and clinical evaluation in children, faropenem is now approved in some parts of the world for the treatment of pediatric infections .

5. Treatment of Urinary Tract Infections

  • Summary of Application: Faropenem is used for the treatment of indications including urinary tract infections (UTIs) .
  • Methods of Application: The study involved a scoping review of faropenem and other oral penems on UTI treatment and evaluated evidence for faropenem resistance and cross-resistance to carbapenems .
  • Results or Outcomes: Several studies reported UTI persistence or recurrence after faropenem treatment .

6. Preservation of Antibiotics of Last Resort

  • Summary of Application: Faropenem is a good example of why we need to have a common framework to ensure that antibiotics of last resort are preserved for those in need .
  • Methods of Application: The study aimed to present the pharmacology of Faropenem .
  • Results or Outcomes: Further research into how widespread use of faropenem is, as well as studies examining the risk and mechanisms for cross-resistance to carbapenems are needed .

7. Treatment of Enterobacterales Infections

  • Summary of Application: Faropenem is used in the treatment of infections caused by Enterobacterales, a large family of Gram-negative bacteria that includes many of the more familiar pathogens such as Salmonella, Escherichia coli, Yersinia pestis, Klebsiella, and Shigella .
  • Methods of Application: The study involved a scoping review of faropenem and other oral penems on Enterobacterales infection treatment and evaluated evidence for faropenem resistance and cross-resistance to carbapenems .
  • Results or Outcomes: The study found limited evidence describing faropenem to treat infectious disease; only four randomized clinical trials were identified. Faropenem dosing regimens varied broadly within and between indications .

8. Counteracting Resistant Pathogens and Infectious Diseases

  • Summary of Application: Faropenem is an orally administered penem antibiotic with a broad-spectrum activity against many Gram-positive and Gram-negative aerobes, and anaerobes .
  • Methods of Application: The study aimed to present the pharmacology of Faropenem .
  • Results or Outcomes: Faropenem is effective in the treatment of uncomplicated cystitis and is a potential solution to combat the emergence of resistance among respiratory tract pathogens .

9. Treatment of Respiratory Pathogens

  • Summary of Application: Faropenem has shown efficacy against respiratory pathogens such as S. pneumoniae, H. influenzae, and M. catarrhalis .
  • Methods of Application: Faropenem is being developed as an oral therapy .
  • Results or Outcomes: There is a growing interest in its efficacy against respiratory pathogens .

安全和危害

Faropenem should be used with caution in geriatric patients due to the increased risk of severe adverse effects . It is not recommended for use in pregnant women unless absolutely necessary . All the risks and benefits should be discussed with the doctor before taking this medicine . Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

属性

IUPAC Name

(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5S/c1-5(14)7-10(15)13-8(12(16)17)9(19-11(7)13)6-3-2-4-18-6/h5-7,11,14H,2-4H2,1H3,(H,16,17)/t5-,6-,7+,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGGAKXAHAYOLDJ-FHZUQPTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)[C@H]3CCCO3)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046430
Record name Fropenem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Faropenem

CAS RN

106560-14-9
Record name Faropenem
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106560-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Faropenem [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106560149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Faropenem
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12190
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fropenem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FAROPENEM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F52Y83BGH3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Faropenem
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041892
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Faropenem
Reactant of Route 2
Faropenem
Reactant of Route 3
Faropenem
Reactant of Route 4
Faropenem
Reactant of Route 5
Reactant of Route 5
Faropenem
Reactant of Route 6
Faropenem

Citations

For This Compound
3,180
Citations
KN Schurek, R Wiebe, JA Karlowsky… - Expert review of anti …, 2007 - Taylor & Francis
Faropenem medoxomil is a new orally administered penem antibiotic. Its chiral tetrahydrofuran substituent at position C2 is responsible for its improved chemical stability and reduced …
Number of citations: 106 www.tandfonline.com
JP Gettig, CW Crank… - Annals of …, 2008 - journals.sagepub.com
Objective: To review the literature concerning the in vitro activity, pharmacokinetic properties, in vivo efficacy, and adverse events associated with a new penem antibiotic, faropenem …
Number of citations: 57 journals.sagepub.com
LA Sorbera, N Del Fresno, RM Castaner… - Drugs of the …, 2002 - access.portico.org
The penems are a class of β-lactam antibiotics which possess potent, broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria and are extremely …
Number of citations: 19 access.portico.org
JMT Hamilton‐Miller - Pharmacotherapy: The Journal of Human …, 2003 - Wiley Online Library
… As with other penems, faropenem induces bactericidal effects by … compared with that of the saturated derivative (faropenem)… Faropenem is also less susceptible to the actions of DHP-1 …
JM Woodcock, JM Andrews… - The Journal of …, 1997 - academic.oup.com
… faropenem possesses a broad spectrum of activity which includes Gram-negative, Gram-positive and some anaerobic bacteria.In addition, faropenem … in-vitro activity of faropenem was …
Number of citations: 79 academic.oup.com
N Dhar, V Dubée, L Ballell, G Cuinet… - Antimicrobial agents …, 2015 - Am Soc Microbiol
… faropenem to the frontline antituberculosis drug isoniazid in its ability to induce the rapid cytolysis of single cells. Faropenem … These results identify faropenem to be a potential candidate …
Number of citations: 111 journals.asm.org
FJ Boswell, JP Ashby, JM Andrews… - Journal of Antimicrobial …, 2002 - academic.oup.com
… and albumin on the in vitro activity of faropenem and amoxicillin was established and the … properties of faropenem and amoxicillin was compared. The protein binding of faropenem was …
Number of citations: 40 academic.oup.com
HM Wexler, D Molitoris, S St. John, A Vu… - Antimicrobial agents …, 2002 - Am Soc Microbiol
… Faropenem, a new oral penem antibiotic, is highly stable to a number of β-lactamases produced by clinical isolates. Faropenem had … to evaluate the activity of faropenem, an oral penem …
Number of citations: 45 journals.asm.org
KM Day, R Pike, TG Winstanley, C Lanyon… - Journal of Clinical …, 2013 - Am Soc Microbiol
… by a faropenem concentration of ≤16 mg/liter. Of five isolates in this study with faropenem MICs of 16 mg/liter, all had a zone of inhibition to a 10-μg faropenem disc (range, 8 to 13 mm). …
Number of citations: 33 journals.asm.org
S Mushtaq, R Hope, M Warner… - Journal of antimicrobial …, 2007 - academic.oup.com
… We therefore evaluated faropenem, a penem in Phase III … Derepression of AmpC in isogenic mutant series typically raised faropenem MICs … caused substantive rises in faropenem MICs. …
Number of citations: 39 academic.oup.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。